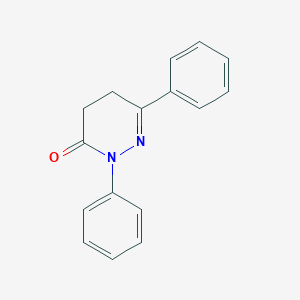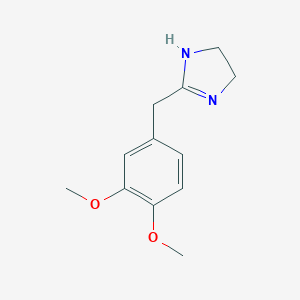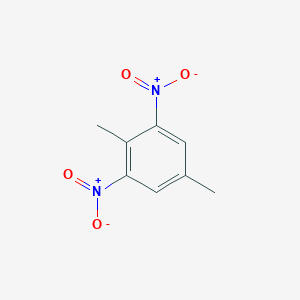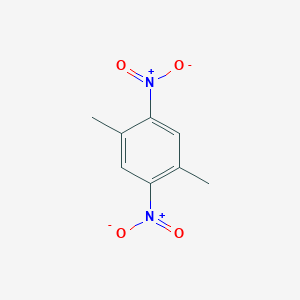
Horsfiline
Vue d'ensemble
Description
Horsfiline is an oxindole alkaloid found in the plant Horsfieldia superba . It is used in traditional herbal medicine and has analgesic effects .
Synthesis Analysis
Several synthetic approaches have been developed for the synthesis of the spiro[pyrrolidin-3,3’-oxindole] framework for horsfiline . A Wittig olefination–Claisen rearrangement protocol was applied to obtain 3-allyl oxindole, which was then converted to horsfiline . Another approach involved a brief, efficient, and economical synthesis of the spiropyrrolidinyloxindoles, horsfiline and coerulescine, starting from itaconic acid and p-anisidine or o-iodoaniline .
Molecular Structure Analysis
The indole scaffold of horsfiline is a spiro-ring fused with non-planar bicyclic or polycyclic units of saturated or partially saturated heterocycles . Horsfiline contains a total of 35 bonds; 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .
Chemical Reactions Analysis
Horsfiline has been the subject of research both to produce it synthetically by convenient routes and to develop analogues and derivatives which may have improved analgesic effects . The modified Wittig-Claisen tandem reaction, a cascade reaction that combines the Wittig reaction and Claisen rearrangement, has been applied to the total synthesis of horsfiline .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Horsfiline, an oxindole alkaloid, has been the subject of various synthetic strategies in scientific research. A novel synthesis approach was developed by Palmisano et al. (1996), using a 1,3-dipolar cycloaddition for pyrrolidine formation, demonstrating an innovative method for horsfiline synthesis (Palmisano, Annunziata, Papeo, & Sisti, 1996).
- Hong et al. (2013) reported an efficient enantioselective synthesis of (-)-horsfiline, utilizing enantioselective phase-transfer catalytic allylation. This method supports large-scale production and biological activity investigation of spirooxindole natural products like horsfiline (Hong, Jung, Park, Ha, Park, Lee, & Park, 2013).
- Another approach by Murphy et al. (2005) involved radicals derived from phosphorus reagents, offering an alternative pathway for horsfiline synthesis (Murphy, Tripoli, Khan, & Mali, 2005).
Applications in Organic Chemistry
- Pellegrini et al. (1994) described the synthesis of (-)-horsfiline from 5-hydroxy-L-tryptophan, providing insights into diastereoface selectivity in oxidative rearrangement processes, crucial for organic chemistry research (Pellegrini, Strässler, Weber, & Borschberg, 1994).
- Deppermann et al. (2010) applied Pd-catalyzed intramolecular alpha-arylation of amides for the synthesis of spirooxindole natural products, demonstrating a method that simplifies the synthesis of complex natural products like horsfiline (Deppermann, Thomanek, Prenzel, & Maison, 2010).
Novel Synthesis Methods
- Cravotto et al. (2001) achieved a highly enantioselective synthesis of (-)-horsfiline, using azomethine ylide cycloaddition/reductive heterocyclization, contributing to the development of asymmetric synthesis methods (Cravotto, Giovenzana, Pilati, Sisti, & Palmisano, 2001).
Mécanisme D'action
While the exact mechanism of action for horsfiline is not explicitly stated in the search results, it is known to have analgesic effects . This suggests that it may work similarly to other analgesics, which typically function by binding to specific receptors in the central nervous system to decrease the perception of pain .
Propriétés
IUPAC Name |
(3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLLKGLJIUGLG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453071 | |
| Record name | Horsfiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Horsfiline | |
CAS RN |
136247-72-8 | |
| Record name | (3R)-5-Methoxy-1′-methylspiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136247-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Horsfiline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136247728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Horsfiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Horsfiline, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5HUZ2HBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















